2-chloro-1-isopentyl-1H-benzo[d]imidazole

Lipophilicity ADME prediction N1‑alkyl SAR

2-Chloro-1-isopentyl-1H-benzo[d]imidazole (CAS 1668564-63-3) is a pre-functionalized benzimidazole building block that circumvents regioselectivity challenges encountered during post-synthetic N1-alkylation of 2-chlorobenzimidazole. • Pre-installed isopentyl (3-methylbutyl) group avoids low-yield, non-selective N1-alkylation • XLogP3-AA=4.0 delivers ~20-50× higher lipophilicity vs. N1-methyl (2.3) and N1-ethyl (2.7) analogs • 2-Cl handle enables clean SNAr diversification with amines, thiols, and alkoxides Ideal for LSD1 inhibitor synthesis, epigenetic probe development, and parallel library construction requiring logP diversity.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 1668564-63-3
Cat. No. B1488490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-isopentyl-1H-benzo[d]imidazole
CAS1668564-63-3
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=CC=CC=C2N=C1Cl
InChIInChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3
InChIKeyDBAGYEZKYISUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-isopentyl-1H-benzo[d]imidazole (CAS 1668564-63-3): Core Physicochemical & Structural Baseline for Procurement Evaluation


2-Chloro-1-isopentyl-1H-benzo[d]imidazole (CAS 1668564-63-3) is an N1‑alkylated, C2‑halogenated benzimidazole with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.71 g/mol [1]. Its structure combines a 2‑chloro leaving group (enabling nucleophilic aromatic substitution chemistry) with a branched isopentyl (3‑methylbutyl) N1‑substituent, giving it a computed XLogP3‑AA of 4.0, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 17.8 Ų [1]. These features place it in a distinct physicochemical niche among 2‑chloro‑N1‑alkylbenzimidazoles, where small changes in the N1‑alkyl chain produce measurable shifts in lipophilicity and steric profile that directly affect solubility, permeability, and synthetic utility [2].

2-Chloro-1-isopentyl-1H-benzo[d]imidazole: Why N1-Alkyl Chain Length and Branching Prevent Simple Analog Swapping


Within 2‑chloro‑N1‑alkylbenzimidazoles, the N1‑substituent is not a passive spectator; it governs lipophilicity, conformational flexibility, and the compound’s performance as a synthetic intermediate. Patent disclosures explicitly list isopentyl among preferred N1‑alkyl groups for LSD1 inhibitors, indicating that branched C5 chains confer specific binding‑site complementarity that shorter (methyl, ethyl) or unbranched analogs cannot replicate [1]. Computed XLogP3‑AA values illustrate this physico‑chemical divergence: the target compound has an XLogP3‑AA of 4.0, compared with 2.3 for the N1‑methyl and 2.7 for the N1‑ethyl analog [2][3]. A ΔlogP of 1.3–1.7 units translates into a ~20‑ to 50‑fold difference in n‑octanol/water partition, directly impacting membrane permeability, formulation behaviour, and chromatographic retention in preparative workflows. Furthermore, the isopentyl chain introduces three rotatable bonds versus zero for N1‑methyl and one for N1‑ethyl, significantly altering ground‑state conformational ensembles and entropic contributions to target binding [2][3]. These quantitative differences mean that substituting a shorter N1‑alkyl 2‑chlorobenzimidazole into a protocol optimised for the isopentyl derivative will likely alter potency, selectivity, and synthetic outcomes.

2-Chloro-1-isopentyl-1H-benzo[d]imidazole: Quantitative Differentiation Evidence Against Closest N1-Alkylated Analog


Lipophilicity Advantage: Computed XLogP3‑AA ≳ 1.3 Units Above N1‑Methyl and N1‑Ethyl 2‑Chlorobenzimidazoles

The target compound’s branched isopentyl substituent generates a computed XLogP3‑AA of 4.0, which is 1.3 log units higher than that of the N1‑ethyl analog (XLogP3‑AA = 2.7) and 1.7 log units higher than the N1‑methyl analog (XLogP3 = 2.3) [1][2]. Because each log unit corresponds to a ~10‑fold increase in the n‑octanol/water partition coefficient, the target compound is predicted to be 20–50 × more lipophilic than these shorter‑chain comparators.

Lipophilicity ADME prediction N1‑alkyl SAR

Rotatable Bond Count Differentiates Conformational Flexibility from Rigid N1‑Methyl and Partially Flexible N1‑Ethyl Analogs

The isopentyl side chain introduces three freely rotatable bonds (C1–C2, C2–C3, C2–C4 branch), compared with zero for the N1‑methyl analog and one for the N1‑ethyl analog [1][2]. The N1‑benzyl comparator, while possessing two rotatable bonds, has a rigid aromatic ring that restricts conformational space differently. This additional flexibility modulates the entropic penalty upon target binding and influences the compound’s ability to adopt bioactive conformations [3].

Ligand entropy Conformational pre‑organization N1‑alkyl SAR

Class‑Level Patent Validation: N1‑Isopentyl Benzimidazoles Explicitly Claimed Among Preferred LSD1 Inhibitor Substitutions

US Patent 9,556,170 B2, covering substituted‑1H‑benzo[d]imidazole LSD1 inhibitors, explicitly lists isopentyl among the preferred branched alkyl groups for the N1 position, alongside n‑pentyl, s‑pentyl, and neopentyl [1]. This indicates that the spatial and hydrophobic properties of the isopentyl chain have been empirically selected during lead optimization. While quantitative IC₅₀ data for the 2‑chloro‑1‑isopentyl derivative itself are not publicly disclosed in that patent, the explicit inclusion of the isopentyl motif in the Markush structure provides class‑level confidence that this substitution pattern is pharmacologically relevant.

Epigenetic inhibitors LSD1 demethylase Medicinal chemistry

Molecular Weight Discrimination: Target Compound Sits Above Typical Fragment‑Based Screening Cutoffs While Remaining Below Lead‑Optimisation Penalty Thresholds

At 222.71 g/mol [1], the target compound occupies a strategic window between fragment‑sized N1‑methyl or N1‑ethyl analogs (166.61 and 180.63 g/mol, respectively [2][3]) and the heavier N1‑benzyl analog (242.70 g/mol ). The +56.10 g/mol increment over N1‑methyl (a 33 % increase) is large enough to alter binding‑site occupancy, solubility, and ADME parameters, yet the compound remains well below the 300 g/mol threshold often associated with lead‑likeness degradation. This positions it as a deliberate 'Goldilocks' choice for projects transitioning from fragment hits to lead molecules.

Molecular weight Fragment-based drug design Lead-like properties

2-Chloro-1-isopentyl-1H-benzo[d]imidazole: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Epigenetic Probe Development: LSD1 Demethylase Inhibitor Lead Optimization

The explicit inclusion of the isopentyl N1‑substituent in a granted LSD1 inhibitor patent [1] positions 2‑chloro‑1‑isopentyl‑1H‑benzo[d]imidazole as a strategic starting material or scaffold‑hopping intermediate for epigenetic probe development. Its XLogP3‑AA of 4.0 and 3 rotatable bonds offer a differentiated ADME and conformational profile relative to shorter‑chain analogs, enabling rational modulation of target residence time and selectivity. Teams pursuing lysine demethylase targets should procure this compound when the goal is to explore isopentyl‑specific hydrophobic pocket occupancy that cannot be achieved with N1‑methyl or N1‑ethyl congeners.

Diversity‑Oriented Synthesis (DOS) Library Construction

The 2‑chloro substituent is a well‑established electrophilic handle for nucleophilic aromatic substitution (SₙAr), while the isopentyl group provides a unique steric and lipophilic signature that distinguishes library members from simpler N1‑alkyl variants. With a molecular weight (222.71 g/mol) that remains below lead‑likeness penalty thresholds, this compound is suitable as a core scaffold in parallel synthesis workflows aimed at generating compound collections for phenotypic or target‑based screening [2]. Procurement teams should select this compound over the N1‑methyl or N1‑ethyl alternatives when library diversity in logP space (Δ > 1 log unit) is a design objective.

Physicochemical Tool Compound for Membrane Permeability Studies

With a computed XLogP3‑AA of 4.0 and a TPSA of 17.8 Ų, the target compound sits near the upper lipophilicity boundary of CNS drug‑like space (logP < 5, TPSA < 90 Ų) [2]. Its 1.3–1.7 log unit lipophilicity excess over the N1‑methyl and N1‑ethyl analogs makes it a valuable tool for calibrating in vitro permeability assays (e.g., PAMPA, Caco‑2) or investigating the relationship between N1‑alkyl branching and passive diffusion rates. Researchers investigating structure–permeability relationships should select this compound when a branched C5‑chain reference point is needed to benchmark linear or shorter‑chain benzimidazole permeability data.

Synthetic Intermediate for 2‑Substituted Benzimidazole APIs

The 2‑chloro group enables clean displacement by amines, thiols, and alkoxides, while the isopentyl N1‑substituent simultaneously modulates the electron density of the benzimidazole ring and provides a non‑polar anchor for solid‑phase extraction or flash chromatography purification [3]. When synthesizing API candidates that require an N1‑isopentyl‑benzimidazole core, procuring the pre‑functionalized 2‑chloro‑1‑isopentyl intermediate eliminates the need for post‑synthetic N‑alkylation of 2‑chlorobenzimidazole, which often proceeds with poor regioselectivity and yields. This offers a higher‑purity, higher‑yield entry point compared to sequential alkylation strategies.

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